molecular formula C18H17ClN4O2S B2597254 2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE CAS No. 391888-09-8

2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE

Cat. No.: B2597254
CAS No.: 391888-09-8
M. Wt: 388.87
InChI Key: HRCYOFWDHZZVAV-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylphenyl group, and a sulfanylidene-dihydro-triazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE involves multiple steps, including the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form the chlorophenoxy intermediate.

    Formation of the Methylphenyl Intermediate: This step involves the reaction of 3-methylphenylamine with a suitable reagent to form the methylphenyl intermediate.

    Formation of the Sulfanylidene-Dihydro-Triazolyl Intermediate: This step involves the reaction of a suitable triazole precursor with a sulfur-containing reagent to form the sulfanylidene-dihydro-triazolyl intermediate.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy, methylphenyl, and sulfanylidene-dihydro-triazolyl intermediates under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and methylphenyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may be investigated for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-CHLOROPHENOXY)-N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}ACETAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-12-3-2-4-14(9-12)23-16(21-22-18(23)26)10-20-17(24)11-25-15-7-5-13(19)6-8-15/h2-9H,10-11H2,1H3,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCYOFWDHZZVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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